Cas no 1237079-07-0 (methyl 2-chloro-4-(2-chlorophenyl)benzoate)

methyl 2-chloro-4-(2-chlorophenyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-4-carboxylic acid, 2',3-dichloro-, methyl ester
- methyl 2-chloro-4-(2-chlorophenyl)benzoate
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- Inchi: 1S/C14H10Cl2O2/c1-18-14(17)11-7-6-9(8-13(11)16)10-4-2-3-5-12(10)15/h2-8H,1H3
- InChI Key: JJKYJKYLKMAJHV-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC=C2Cl)=CC=C(C(OC)=O)C(Cl)=C1
Experimental Properties
- Density: 1.298±0.06 g/cm3(Predicted)
- Boiling Point: 379.4±32.0 °C(Predicted)
methyl 2-chloro-4-(2-chlorophenyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1763070-1g |
Methyl 2',3-dichloro-[1,1'-biphenyl]-4-carboxylate |
1237079-07-0 | 98% | 1g |
¥4361.00 | 2024-08-09 |
methyl 2-chloro-4-(2-chlorophenyl)benzoate Related Literature
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
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N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
Additional information on methyl 2-chloro-4-(2-chlorophenyl)benzoate
Recent Advances in the Study of Methyl 2-Chloro-4-(2-chlorophenyl)benzoate (CAS: 1237079-07-0)
The compound methyl 2-chloro-4-(2-chlorophenyl)benzoate (CAS: 1237079-07-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its biological activities. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in drug discovery and development.
One of the key areas of investigation has been the synthesis and structural modification of methyl 2-chloro-4-(2-chlorophenyl)benzoate. Researchers have developed novel synthetic routes to improve the yield and purity of the compound, which is crucial for its application in pharmaceutical formulations. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. These efforts have paved the way for more efficient production processes and have facilitated further pharmacological studies.
In terms of biological activity, methyl 2-chloro-4-(2-chlorophenyl)benzoate has demonstrated notable effects in preclinical models. Recent studies have explored its potential as an anti-inflammatory and anticancer agent. For instance, in vitro assays have shown that the compound can inhibit the proliferation of certain cancer cell lines by modulating key signaling pathways. Additionally, its anti-inflammatory properties have been investigated in animal models, where it exhibited the ability to reduce cytokine production and alleviate inflammation. These findings suggest that the compound could serve as a lead molecule for the development of new therapeutic agents.
Another significant aspect of the research on methyl 2-chloro-4-(2-chlorophenyl)benzoate is its pharmacokinetic and toxicological profile. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for its potential clinical application. Recent pharmacokinetic studies have provided valuable insights into the compound's bioavailability and metabolic stability. Furthermore, toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses, although further studies are needed to confirm these findings in humans.
The potential applications of methyl 2-chloro-4-(2-chlorophenyl)benzoate extend beyond its direct therapeutic effects. Researchers have also explored its use as a building block for the synthesis of more complex molecules. Its unique chemical structure makes it a valuable intermediate in the development of novel compounds with enhanced biological activities. This versatility underscores the importance of continued research into this molecule and its derivatives.
In conclusion, the recent studies on methyl 2-chloro-4-(2-chlorophenyl)benzoate (CAS: 1237079-07-0) have highlighted its potential as a promising candidate for drug development. Its synthetic accessibility, biological activities, and favorable pharmacokinetic properties make it a valuable molecule for further investigation. Future research should focus on advancing its preclinical development, optimizing its therapeutic efficacy, and exploring its potential in combination therapies. The insights gained from these studies will contribute to the broader field of chemical biology and pharmaceutical research, paving the way for new therapeutic innovations.
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